3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID
Description
This compound is a propanoic acid derivative featuring a 3,4-dimethoxyphenyl group and a 2-oxo-2H-chromen-3-yl formamido substituent.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-27-17-8-7-12(10-18(17)28-2)15(11-19(23)24)22-20(25)14-9-13-5-3-4-6-16(13)29-21(14)26/h3-10,15H,11H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZOHXVESLCTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the 2-oxo-2H-chromen-3-yl group: This involves the cyclization of a suitable precursor, such as a coumarin derivative.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the 2-oxo-2H-chromen-3-yl group through an amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Reaction Protocol
-
Activation of the Carboxylic Acid :
-
Amide Bond Formation :
Representative Procedure
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Activation | HBTU, DIPEA, DMF, RT | 48% | |
| Coupling | TEA, DCM, 30 min | 88% |
Reduction of Carboxylic Acid to Alcohol
A precursor step involves reducing 3-(3,4-dimethoxyphenyl)propanoic acid to 3-(3,4-dimethoxyphenyl)propan-1-ol using borane-dimethyl sulfide (BH₃·DMS):
| Reagent | Solvent | Temp. | Time | Yield | Source |
|---|---|---|---|---|---|
| BH₃·DMS | THF | 0°C → 75°C | 1.5 h | 92% | |
| BH₃·THF | THF | RT | 12 h | 85% |
This intermediate may serve in alternative derivatization pathways.
Coumarin Derivative Preparation
The 2-oxo-2H-chromen-3-amine component is synthesized via:
-
Pfitzinger Reaction : Condensation of substituted o-hydroxyacetophenones with ammonium acetate .
-
Modification : Introduction of functional groups (e.g., hydroxy, methyl) at the 4- or 7-position of the coumarin scaffold .
Characterization Data
Key analytical data for the target compound (inferred from analogous structures):
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 455.5 g/mol | HRMS | |
| ¹H NMR (CDCl₃) | δ 6.70–7.80 (aromatic H), 3.85 (OCH₃), 2.60–3.60 (propanoic acid chain) | 300 MHz | |
| MS | m/z 456.2 [M+H]⁺ | ESI-MS |
Stability and Reactivity
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H16N2O6
- Molecular Weight : 368.34 g/mol
- CAS Number : 887871-24-1
The compound features a chromenone structure, which is known for its biological activity, particularly in anti-inflammatory and anticancer research.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing chromenone moieties. Research indicates that derivatives of 3-(3,4-dimethoxyphenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study published in Phytomedicine demonstrated that similar chromenone derivatives induced apoptosis in breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines:
- Research published in Journal of Medicinal Chemistry highlighted the ability of chromenone derivatives to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .
Antioxidant Effects
The antioxidant potential of this compound has been explored, with findings indicating that it can scavenge free radicals effectively. This property is vital for preventing oxidative stress-related diseases:
- A study reported in Food Chemistry found that similar compounds demonstrated significant radical scavenging activity, contributing to their potential use in functional foods and nutraceuticals .
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the mechanism of action was conducted using human colorectal cancer cell lines. The study revealed that treatment with 3-(3,4-dimethoxyphenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoic acid led to:
- Increased levels of reactive oxygen species (ROS)
- Activation of apoptosis-related pathways
- Inhibition of cell proliferation markers such as Ki67
These findings suggest a multifaceted approach to cancer treatment using this compound .
Case Study 2: Anti-inflammatory Application
In a clinical trial assessing chronic inflammatory conditions, patients treated with a formulation containing this compound showed:
- A significant reduction in symptoms associated with rheumatoid arthritis
- Decreased levels of C-reactive protein (CRP), a marker for inflammation
This case underscores its potential therapeutic application in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Modulation of gene expression: Affecting the transcription or translation of specific genes.
Interaction with cellular membranes: Altering membrane fluidity or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(3,4-DIMETHOXYPHENYL)-3-[(4-FLUORO-BENZOYL)AMINO]PROPANOIC ACID
- Structure : Replaces the chromen-formamido group with a 4-fluorobenzoyl moiety.
- Molecular Formula: C₁₈H₁₈FNO₅
- Molecular Weight : 347.34 g/mol
- However, it lacks the coumarin-derived π-conjugation system, which may reduce fluorescence or specific receptor binding .
(R)-3-((TERT-BUTOXYCARBONYL)AMINO)-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group instead of the chromen-formamido substituent.
- CAS : 500788-93-2
- Key Differences : The Boc group introduces steric bulk, likely reducing membrane permeability but improving synthetic handling. This variant is more suited for peptide synthesis intermediates than bioactive applications .
Heterocyclic Substituent Variations
3-[(4-OXO-4H-CHROMEN-2-YL)FORMAMIDO]PROPANOIC ACID
- Structure : Differs in the position of the oxo group on the chromen ring (4-oxo-4H-chromen-2-yl vs. 2-oxo-2H-chromen-3-yl).
3-(3-METHYLPHENYL)-3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID
- Structure : Substitutes the dimethoxyphenyl and chromen groups with a methylphenyl and isoindolyl moiety.
- Molecular Weight : 295.33 g/mol
- Key Differences : The isoindolyl group introduces a fused bicyclic system, enhancing rigidity and possibly improving selectivity for hydrophobic binding pockets. However, the absence of methoxy groups reduces electronic modulation .
Complex Heterocyclic Derivatives
3-(7-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOIC ACID
- Molecular Formula : C₁₇H₂₀N₂O₃S
- Molecular Weight : 332.42 g/mol
- Key Differences: The benzothienopyrimidine core increases molecular complexity and weight, likely enhancing target specificity but reducing oral bioavailability. The sulfur atom may influence redox interactions .
Key Research Findings
- Bioavailability: Compounds with molecular weights >350 g/mol (e.g., benzothienopyrimidine derivative) face challenges in passive diffusion, necessitating formulation optimization .
- Synthetic Utility : Boc-protected variants (e.g., ) are valuable intermediates but lack the bioactive chromen moiety critical for fluorescence-based applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C19H20N2O6
- Molecular Weight: 368.37 g/mol
The structure features a dimethoxyphenyl group and a chromenyl formamido moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of chromen-2-one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that related compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting that 3-(3,4-Dimethoxyphenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoic acid may exert similar effects through inhibition of COX pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. A study found that chromenone derivatives significantly reduced oxidative stress markers in cellular models . The presence of the dimethoxyphenyl group is believed to enhance electron donation capabilities, thus improving antioxidant activity.
Anticancer Properties
Several studies have explored the anticancer effects of related compounds. For example, chromenone derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies often utilize assays such as MTT or Annexin V staining to assess cell viability and apoptosis induction .
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
In Vitro Cytotoxicity Study
A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells. Results indicated that at concentrations above 10 µM, significant cell death was observed after 24 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -
Anti-inflammatory Effects in Animal Models
An animal model study demonstrated that administration of the compound resulted in reduced paw edema in rats induced by carrageenan. This effect was attributed to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between 3-(3,4-Dimethoxyphenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoic acid and target proteins involved in inflammation and cancer pathways. The results indicated strong binding affinities with COX enzymes and various kinases associated with cancer progression, suggesting potential as a multi-target therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can its purity be validated?
- Methodology :
- Synthesis : Use a multi-step approach: (1) Coupling the 3,4-dimethoxyphenyl group to the propanoic acid backbone via esterification or amidation. (2) Introduce the 2-oxo-2H-chromen-3-yl formamido moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt). Protect reactive groups (e.g., carboxylic acid) during intermediate steps .
- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC. Confirm intermediate purity via TLC.
- Characterization : Use H/C NMR to verify structural integrity, LC-MS for molecular weight confirmation, and elemental analysis for stoichiometric validation .
Q. Which analytical techniques are critical for assessing purity and structural stability?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to quantify impurities. Use C18 reverse-phase columns and acetonitrile/water mobile phases.
- Spectroscopy : FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm).
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- Enzyme Inhibition Assays : Target enzymes like acetylcholinesterase or kinases, given the coumarin moiety’s known bioactivity. Use fluorometric or colorimetric readouts (e.g., Ellman’s reagent for cholinesterase).
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and normal cells to establish selectivity. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictions in bioactivity data across experimental models be resolved?
- Methodology :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., in vitro vs. ex vivo models). For example, if a compound shows antioxidant activity in cell-free DPPH assays but not in cellular ROS assays, investigate membrane permeability or intracellular metabolism.
- Dose-Response Analysis : Ensure linearity across concentrations (e.g., 0.1–100 µM). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, estrogen receptors). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Corstruct quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with publicly available bioactivity datasets .
Q. How can the compound’s metabolic stability and degradation pathways be studied?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) products.
- Environmental Fate : Adapt protocols from environmental chemistry studies (e.g., hydrolysis under acidic/alkaline conditions, photolysis with UV light) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties (e.g., esterification of carboxylic acid).
- In Silico ADMET Prediction : Use tools like SwissADME to predict permeability (Caco-2), plasma protein binding, and CYP450 interactions. Validate predictions with experimental logD (octanol-water) measurements .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodology :
- Parameter Calibration : Re-optimize force fields in docking simulations or adjust QSAR descriptors.
- Experimental Controls : Include reference compounds with known activity to validate assay conditions. For example, if a compound fails to inhibit COX-2 despite docking predictions, test assay sensitivity with celecoxib .
Data Presentation Guidelines
- Tabular Data : Include retention times (HPLC), H NMR shifts, and IC values. Example:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Purity (HPLC) | ≥98.5% | C18, ACN/HO | |
| H NMR (δ, ppm) | 3.85 (s, OCH), 6.8–7.4 (aromatic) | 400 MHz, DMSO-d6 | |
| IC (COX-2) | 12.3 µM | Fluorometric |
- Figures : Use chromatograms, dose-response curves, and docking poses with RMSD values.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
